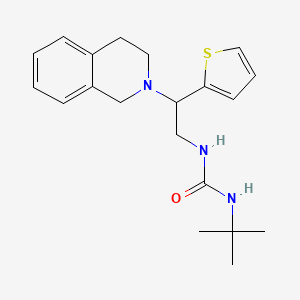
1-(tert-butyl)-3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(tert-butyl)-3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)urea is a useful research compound. Its molecular formula is C20H27N3OS and its molecular weight is 357.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(tert-butyl)-3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)urea is a complex organic compound known for its potential biological activities. The compound's structure integrates a tert-butyl group, a dihydroisoquinoline moiety, and a thiophene ring, which contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the dihydroisoquinoline moiety is significant for its ability to inhibit specific enzymatic pathways involved in inflammation and other diseases.
Enzymatic Inhibition
Research indicates that compounds containing the dihydroisoquinoline structure exhibit inhibition of caspase-1, an enzyme critical in the inflammatory response. For example, studies have shown that derivatives with similar structures have demonstrated IC50 values ranging from 14.6 μM to higher concentrations depending on substituents at specific positions on the molecule .
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory properties. In vitro studies using U937 cells (a human monocytic cell line) demonstrated that treatment with similar dihydroisoquinoline derivatives resulted in reduced IL-1β production upon stimulation with lipopolysaccharides (LPS) . This suggests that the compound may modulate inflammatory cytokine production.
Cytotoxicity Studies
Cytotoxicity assays have been performed to evaluate the safety profile of the compound. For instance, compounds structurally related to this compound were tested against various cancer cell lines, revealing selective cytotoxicity at certain concentrations while sparing normal cells .
Research Data Tables
| Compound | IC50 (μM) | Enzyme Activity (% at 100 μM) | Biological Effect |
|---|---|---|---|
| 5ca | ND | IA | Inactive |
| 5cb | ND | 96.73 | Moderate inhibition |
| 5cc | 14.6 | 9.49 | Significant inhibition |
| 5cd | ND | 80.56 | Moderate inhibition |
Note: ND = Not Determined; IA = Inactive .
Case Studies
Several case studies have highlighted the therapeutic potential of similar compounds:
- Caspase-1 Inhibition : A study focused on the structure-activity relationship (SAR) of tetrahydroisoquinoline derivatives showed that modifications in substituents significantly influenced their inhibitory effects on caspase-1, suggesting that fine-tuning the molecular structure can enhance efficacy against inflammatory diseases .
- Inflammation Models : Another study utilized U937 cells differentiated into macrophages to assess the immunomodulatory effects of related compounds. Results indicated a marked decrease in pro-inflammatory cytokines when treated with these compounds, supporting their potential as anti-inflammatory agents .
Properties
IUPAC Name |
1-tert-butyl-3-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3OS/c1-20(2,3)22-19(24)21-13-17(18-9-6-12-25-18)23-11-10-15-7-4-5-8-16(15)14-23/h4-9,12,17H,10-11,13-14H2,1-3H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFNRMLMCSRIKLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NCC(C1=CC=CS1)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














